molecular formula C15H26O B14310411 1,4,4,8-Tetramethylcycloundeca-2,8-dien-1-ol CAS No. 116538-30-8

1,4,4,8-Tetramethylcycloundeca-2,8-dien-1-ol

Cat. No.: B14310411
CAS No.: 116538-30-8
M. Wt: 222.37 g/mol
InChI Key: FZPDSGOTYHMYJT-UHFFFAOYSA-N
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Description

1,4,4,8-Tetramethylcycloundeca-2,8-dien-1-ol is an organic compound with the molecular formula C15H26O It is a tertiary alcohol with a unique structure featuring a cycloundecadiene ring substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4,8-Tetramethylcycloundeca-2,8-dien-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene precursor and a suitable catalyst to facilitate the cyclization reaction. The reaction conditions often include elevated temperatures and the presence of a solvent to ensure proper mixing and reaction kinetics.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1,4,4,8-Tetramethylcycloundeca-2,8-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the cycloundecadiene ring can be reduced to form a saturated ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated cycloundecane derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1,4,4,8-Tetramethylcycloundeca-2,8-dien-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4,4,8-Tetramethylcycloundeca-2,8-dien-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cycloundecadiene ring can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    1,5,5,8-Tetramethylcycloundeca-3,7-dien-1-ol: Similar structure but with different positions of double bonds and methyl groups.

    Humulol: Another cycloundecadiene derivative with distinct substitution patterns.

Uniqueness

1,4,4,8-Tetramethylcycloundeca-2,8-dien-1-ol is unique due to its specific substitution pattern and the presence of a tertiary alcohol group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,4,4,8-tetramethylcycloundeca-2,8-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-13-7-5-9-14(2,3)11-12-15(4,16)10-6-8-13/h8,11-12,16H,5-7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPDSGOTYHMYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C=CC(CCC1)(C)C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80766677
Record name 1,4,4,8-Tetramethylcycloundeca-2,8-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116538-30-8
Record name 1,4,4,8-Tetramethylcycloundeca-2,8-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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